7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol is a heterocyclic compound that contains bromine, methyl, and thiazole groups attached to a naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol typically involves the reaction of 2-methyl-naphtho[1,2-d]thiazol-5-ol with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-naphtho[1,2-d]thiazol-5-ol: Lacks the bromine atom, which can affect its reactivity and biological activity.
7-Chloro-2-methyl-naphtho[1,2-d]thiazol-5-ol: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
7-Iodo-2-methyl-naphtho[1,2-d]thiazol-5-ol:
Uniqueness
7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activities compared to its analogs. The bromine atom can also facilitate further functionalization and derivatization, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1048922-34-4 |
---|---|
Molekularformel |
C12H8BrNOS |
Molekulargewicht |
294.17 g/mol |
IUPAC-Name |
7-bromo-2-methylbenzo[e][1,3]benzothiazol-5-ol |
InChI |
InChI=1S/C12H8BrNOS/c1-6-14-12-8-3-2-7(13)4-9(8)10(15)5-11(12)16-6/h2-5,15H,1H3 |
InChI-Schlüssel |
DPLMMHJMAWPDSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C=C(C3=C2C=CC(=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.